molecular formula C6H10Cl2OS B14544843 S-Butyl dichloroethanethioate CAS No. 61915-59-1

S-Butyl dichloroethanethioate

Cat. No.: B14544843
CAS No.: 61915-59-1
M. Wt: 201.11 g/mol
InChI Key: RSBSBHNJYWPUQB-UHFFFAOYSA-N
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Description

S-Butyl dichloroethanethioate: is a chemical compound characterized by the presence of a butyl group attached to a dichloroethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl dichloroethanethioate typically involves the reaction of butyl thiol with dichloroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-Butyl dichloroethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted ethanethioates.

Scientific Research Applications

Chemistry: S-Butyl dichloroethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into enzyme mechanisms and protein functions.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biochemical pathways. Its ability to modify proteins and enzymes makes it a candidate for drug discovery.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-Butyl dichloroethanethioate involves its interaction with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • n-Butyl dichloroethanethioate
  • t-Butyl dichloroethanethioate
  • Isobutyl dichloroethanethioate

Comparison: S-Butyl dichloroethanethioate is unique due to its secondary butyl group, which influences its reactivity and steric properties. Compared to n-butyl and t-butyl analogs, this compound exhibits different reactivity patterns and selectivity in chemical reactions. The isobutyl analog, with its branched structure, also shows distinct behavior in various applications.

Properties

CAS No.

61915-59-1

Molecular Formula

C6H10Cl2OS

Molecular Weight

201.11 g/mol

IUPAC Name

S-butyl 2,2-dichloroethanethioate

InChI

InChI=1S/C6H10Cl2OS/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3

InChI Key

RSBSBHNJYWPUQB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)C(Cl)Cl

Origin of Product

United States

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